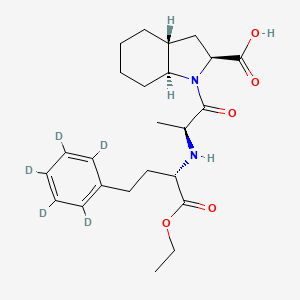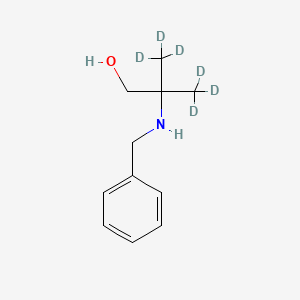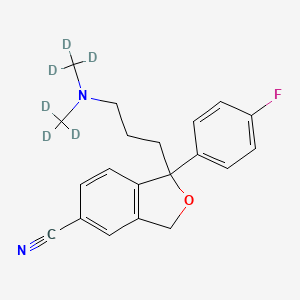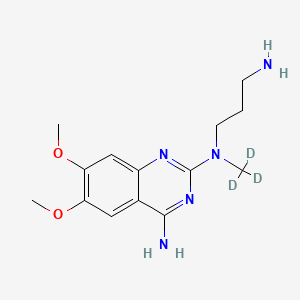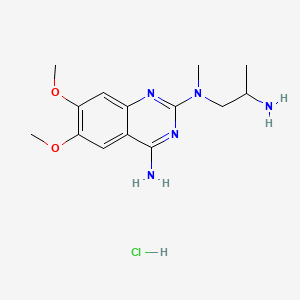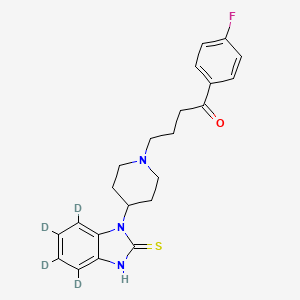
Timiperone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Timiperone-d4 is a deuterated form of Timiperone, a butyrophenone derivative with neuroleptic activity. It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often utilized in research to study the pharmacokinetics and metabolic pathways of Timiperone due to its stability and distinguishable mass spectrometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Timiperone-d4 involves the incorporation of deuterium atoms into the Timiperone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole.
Alkylation: The benzimidazole core is then alkylated with 1-(4-fluorophenyl)-4-piperidinylbutanone to form the Timiperone structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Deuterated reagents are used to achieve the desired isotopic labeling, and advanced purification techniques are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Timiperone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Timiperone-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Timiperone.
Biology: Employed in studies to understand the interaction of Timiperone with biological targets.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Timiperone.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes.
Mécanisme D'action
Timiperone-d4 exerts its effects primarily through the antagonism of dopamine D2 receptors. By blocking these receptors, it reduces the overactivity of dopamine in the mesolimbic pathway, which is associated with positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its efficacy and side effect profile .
Comparaison Avec Des Composés Similaires
Benperidol: Another butyrophenone derivative with similar antipsychotic properties.
Haloperidol: A widely used typical antipsychotic with a similar mechanism of action.
Droperidol: Used primarily as an antiemetic and sedative in addition to its antipsychotic effects.
Uniqueness: Timiperone-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is required.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-GYABSUSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
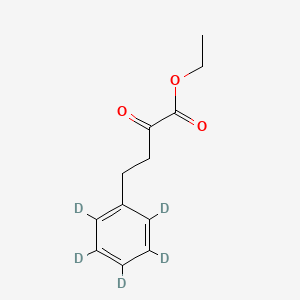


![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)
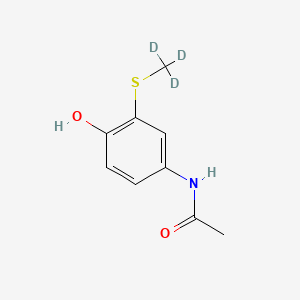
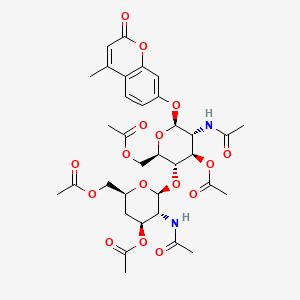
![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)
